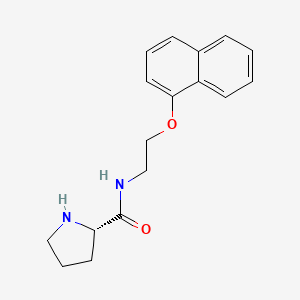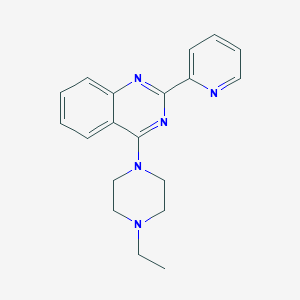
(2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as NEPCA and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid-based neurotransmitters that play a crucial role in various physiological processes. The inhibition of FAAH by NEPCA has been shown to have several potential applications in the field of medicine and drug development.
Mechanism of Action
NEPCA works by inhibiting the enzyme (2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation. By inhibiting this compound, NEPCA increases the levels of endocannabinoids in the body, which can have several beneficial effects.
Biochemical and Physiological Effects:
The inhibition of this compound by NEPCA has been shown to have several biochemical and physiological effects. These include increased levels of endocannabinoids in the body, which can lead to pain relief, anti-inflammatory effects, and neuroprotection. Additionally, NEPCA has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
NEPCA has several advantages for use in laboratory experiments. It is a potent inhibitor of (2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide, making it an effective tool for studying the role of endocannabinoids in various physiological processes. Additionally, NEPCA is relatively easy to synthesize and has a high degree of selectivity for this compound. However, there are some limitations to the use of NEPCA in laboratory experiments. For example, its potency may make it difficult to determine the optimal concentration for use in experiments, and its effects may be influenced by factors such as the route of administration and the duration of exposure.
Future Directions
There are several potential future directions for research involving NEPCA. One area of research involves the development of NEPCA-based drugs for the treatment of various medical conditions, including chronic pain, inflammation, and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and administration methods for NEPCA in laboratory experiments. Finally, there is a need for further research to better understand the biochemical and physiological effects of NEPCA, as well as its potential side effects and limitations.
Synthesis Methods
The synthesis of NEPCA involves several steps, including the protection of the amine group, the coupling of the naphthalene and pyrrolidine moieties, and the deprotection of the amine group. The most commonly used method for the synthesis of NEPCA involves the use of a palladium-catalyzed coupling reaction between a protected pyrrolidine and a naphthalene derivative.
Scientific Research Applications
NEPCA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research involves the use of NEPCA as a therapeutic agent for the treatment of various medical conditions. The inhibition of (2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide by NEPCA has been shown to increase the levels of endocannabinoids in the body, which can have several beneficial effects, including pain relief, anti-inflammatory effects, and neuroprotection.
properties
IUPAC Name |
(2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(15-8-4-10-18-15)19-11-12-21-16-9-3-6-13-5-1-2-7-14(13)16/h1-3,5-7,9,15,18H,4,8,10-12H2,(H,19,20)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYCPRRFDXPAHY-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)

![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)

![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)

![6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7645598.png)